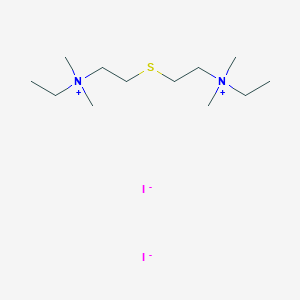![molecular formula C13H17NO3 B076515 7a-Methyl-2-(phenoxymethyl)tetrahydro[1,3]oxazolo[2,3-b][1,3]oxazole CAS No. 13488-71-6](/img/structure/B76515.png)
7a-Methyl-2-(phenoxymethyl)tetrahydro[1,3]oxazolo[2,3-b][1,3]oxazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7a-Methyl-2-(phenoxymethyl)tetrahydro[1,3]oxazolo[2,3-b][1,3]oxazole, also known as MPO, is a synthetic compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of oxazolomorphinans and has been shown to have a high affinity for the mu-opioid receptor.
Mecanismo De Acción
7a-Methyl-2-(phenoxymethyl)tetrahydro[1,3]oxazolo[2,3-b][1,3]oxazole acts as an agonist at the mu-opioid receptor, which is a G protein-coupled receptor. Activation of the mu-opioid receptor leads to the inhibition of the release of neurotransmitters involved in pain transmission, resulting in analgesia. 7a-Methyl-2-(phenoxymethyl)tetrahydro[1,3]oxazolo[2,3-b][1,3]oxazole has been shown to have a high affinity for the mu-opioid receptor, which allows for potent analgesic effects.
Efectos Bioquímicos Y Fisiológicos
7a-Methyl-2-(phenoxymethyl)tetrahydro[1,3]oxazolo[2,3-b][1,3]oxazole has been shown to have potent analgesic effects in animal models. It has also been shown to have potential applications in the treatment of drug addiction and depression. Studies have shown that 7a-Methyl-2-(phenoxymethyl)tetrahydro[1,3]oxazolo[2,3-b][1,3]oxazole can modulate the reward pathway in the brain, which is involved in drug addiction. Additionally, 7a-Methyl-2-(phenoxymethyl)tetrahydro[1,3]oxazolo[2,3-b][1,3]oxazole has been shown to have antidepressant effects in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 7a-Methyl-2-(phenoxymethyl)tetrahydro[1,3]oxazolo[2,3-b][1,3]oxazole is its high affinity for the mu-opioid receptor, which allows for potent analgesic effects. Additionally, 7a-Methyl-2-(phenoxymethyl)tetrahydro[1,3]oxazolo[2,3-b][1,3]oxazole has been shown to have potential applications in the treatment of drug addiction and depression. However, one limitation of 7a-Methyl-2-(phenoxymethyl)tetrahydro[1,3]oxazolo[2,3-b][1,3]oxazole is its potential for addiction and abuse. 7a-Methyl-2-(phenoxymethyl)tetrahydro[1,3]oxazolo[2,3-b][1,3]oxazole has been shown to have similar effects to other opioids, which can lead to addiction and abuse.
Direcciones Futuras
For 7a-Methyl-2-(phenoxymethyl)tetrahydro[1,3]oxazolo[2,3-b][1,3]oxazole research include further optimization of the synthesis method to produce higher yields and purity. Additionally, further studies are needed to determine the potential therapeutic applications of 7a-Methyl-2-(phenoxymethyl)tetrahydro[1,3]oxazolo[2,3-b][1,3]oxazole in the treatment of chronic pain, drug addiction, and depression. Furthermore, studies are needed to determine the safety and efficacy of 7a-Methyl-2-(phenoxymethyl)tetrahydro[1,3]oxazolo[2,3-b][1,3]oxazole in human clinical trials. Finally, research is needed to determine the potential for abuse and addiction with 7a-Methyl-2-(phenoxymethyl)tetrahydro[1,3]oxazolo[2,3-b][1,3]oxazole use.
Conclusion:
In conclusion, 7a-Methyl-2-(phenoxymethyl)tetrahydro[1,3]oxazolo[2,3-b][1,3]oxazole is a synthetic compound that has been extensively studied for its potential therapeutic applications. It has been shown to have a high affinity for the mu-opioid receptor, which allows for potent analgesic effects. Additionally, 7a-Methyl-2-(phenoxymethyl)tetrahydro[1,3]oxazolo[2,3-b][1,3]oxazole has been shown to have potential applications in the treatment of drug addiction and depression. However, further research is needed to determine the safety and efficacy of 7a-Methyl-2-(phenoxymethyl)tetrahydro[1,3]oxazolo[2,3-b][1,3]oxazole in human clinical trials.
Métodos De Síntesis
The synthesis of 7a-Methyl-2-(phenoxymethyl)tetrahydro[1,3]oxazolo[2,3-b][1,3]oxazole involves a multistep process starting from commercially available starting materials. The first step involves the reaction of 3,4-dihydroxybenzaldehyde with ethyl 2-bromomethylacrylate in the presence of a base to form the intermediate product. This intermediate product is then reacted with 1,2,3,4-tetrahydroisoquinoline in the presence of a palladium catalyst to form the final product, 7a-Methyl-2-(phenoxymethyl)tetrahydro[1,3]oxazolo[2,3-b][1,3]oxazole. The synthesis of 7a-Methyl-2-(phenoxymethyl)tetrahydro[1,3]oxazolo[2,3-b][1,3]oxazole has been optimized to produce high yields and purity.
Aplicaciones Científicas De Investigación
7a-Methyl-2-(phenoxymethyl)tetrahydro[1,3]oxazolo[2,3-b][1,3]oxazole has been extensively studied for its potential therapeutic applications. It has been shown to have a high affinity for the mu-opioid receptor, which is involved in pain modulation. Studies have shown that 7a-Methyl-2-(phenoxymethyl)tetrahydro[1,3]oxazolo[2,3-b][1,3]oxazole has analgesic properties and can be used to treat chronic pain. 7a-Methyl-2-(phenoxymethyl)tetrahydro[1,3]oxazolo[2,3-b][1,3]oxazole has also been shown to have potential applications in the treatment of drug addiction and depression. Additionally, 7a-Methyl-2-(phenoxymethyl)tetrahydro[1,3]oxazolo[2,3-b][1,3]oxazole has been studied for its potential use as a radioligand in positron emission tomography (PET) imaging.
Propiedades
Número CAS |
13488-71-6 |
|---|---|
Nombre del producto |
7a-Methyl-2-(phenoxymethyl)tetrahydro[1,3]oxazolo[2,3-b][1,3]oxazole |
Fórmula molecular |
C13H17NO3 |
Peso molecular |
235.28 g/mol |
Nombre IUPAC |
7a-methyl-6-(phenoxymethyl)-2,3,5,6-tetrahydro-[1,3]oxazolo[2,3-b][1,3]oxazole |
InChI |
InChI=1S/C13H17NO3/c1-13-14(7-8-16-13)9-12(17-13)10-15-11-5-3-2-4-6-11/h2-6,12H,7-10H2,1H3 |
Clave InChI |
YOTZQQWDFSJCEY-UHFFFAOYSA-N |
SMILES |
CC12N(CCO1)CC(O2)COC3=CC=CC=C3 |
SMILES canónico |
CC12N(CCO1)CC(O2)COC3=CC=CC=C3 |
Otros números CAS |
13488-71-6 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



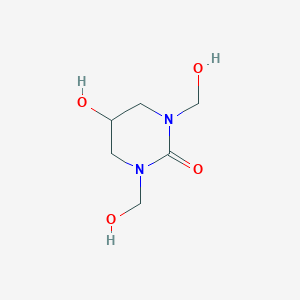
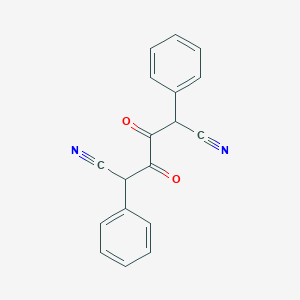
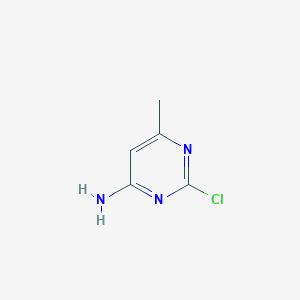
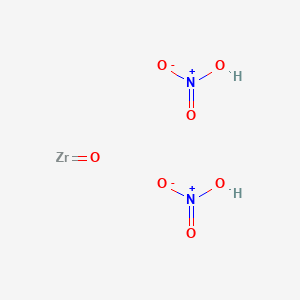
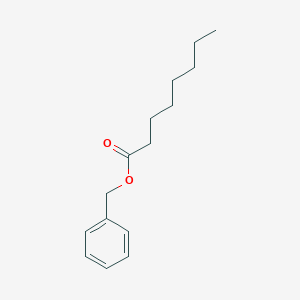

![[4-[(4-Aminocyclohexyl)methyl]cyclohexyl]carbamic acid](/img/structure/B76451.png)
![4-[2-(Dimethylamino)ethoxy]-4-oxobutanoic acid](/img/structure/B76452.png)

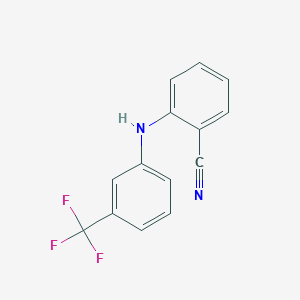
![Ethanone, 1-(7-oxabicyclo[4.1.0]hept-1-yl)-](/img/structure/B76459.png)


